An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-1,4-benzoquinone
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-1,4-benzoquinone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-1,4-benzoquinone (2,6-DCBQ) is an organochlorine compound belonging to the 1,4-benzoquinone class.[1] Structurally, it is a p-benzoquinone molecule where the hydrogens at positions 2 and 6 are substituted with chlorine atoms.[2] This compound has garnered significant attention in various scientific fields. It is identified as a disinfection by-product (DBP) in drinking water, raising concerns due to its potential as a toxic and carcinogenic agent.[2][3] In research settings, 2,6-DCBQ serves as a valuable reagent. It is frequently used as an artificial electron acceptor to study the oxygen-evolving activity of Photosystem II (PSII) in photosynthetic organisms.[4] Its utility also extends to electrochemistry, where it is used to evaluate the diffusion coefficients of various compounds.[2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and relevant biological interactions.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,6-Dichloro-1,4-benzoquinone are summarized below. These properties are crucial for its handling, application in experimental setups, and understanding its environmental fate.
Identification and Structure
| Property | Value | Reference(s) |
| CAS Number | 697-91-6 | [1][5] |
| Molecular Formula | C₆H₂Cl₂O₂ | [2][5][6] |
| Molecular Weight | 176.98 g/mol | [1][7] |
| IUPAC Name | 2,6-dichlorocyclohexa-2,5-diene-1,4-dione | [5][7] |
| Synonyms | 2,6-Dichloro-p-benzoquinone, 2,6-Dichlorobenzoquinone | [1][7] |
| InChI Key | JCARTGJGWCGSSU-UHFFFAOYSA-N | [5] |
| SMILES String | ClC1=CC(=O)C=C(Cl)C1=O | [5] |
Physical Characteristics
| Property | Value | Reference(s) |
| Appearance | Yellow to dark yellow crystalline powder or needles. | [1][2][5] |
| Melting Point | 120-124 °C | [1][2] |
| Boiling Point | 241.5 °C at 760 mmHg | [1] |
| Density | 1.56 g/cm³ | [1] |
| Flash Point | 98.5 °C | [1] |
| Water Solubility | Insoluble | [1][2][6] |
| Other Solubilities | Soluble in methanol (almost transparent). | [1][2][6] |
| XLogP3 | 1.7 | [1][7] |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of 2,6-DCBQ.
| Spectroscopy Type | Key Data Points | Reference(s) |
| ¹H NMR | Solvent: CDCl₃. Purity: 98%. | [8] |
| Infrared (IR) | Technique: KBr Wafer. | [7][9] |
| Mass Spectrometry (GC-MS) | Major m/z peaks: 176 (99.99), 178 (70.32), 88 (51.57), 120 (40.26), 113 (35.71). | [7] |
Reactivity and Biological Role
2,6-DCBQ is a reactive molecule characteristic of quinones and halogenated compounds. It is known to participate in redox reactions and has significant biological implications.
Role in Photosystem II Inhibition
In photosynthesis research, 2,6-DCBQ is widely used as a lipophilic artificial electron acceptor for Photosystem II (PSII).[4] Due to its hydrophobic nature, conferred by the two chlorine atoms, it has a high affinity for the Q_{B} binding site within the PSII complex.[4] It functions by accepting electrons directly from the primary quinone acceptor, Q_{A}, thereby intercepting the natural electron flow and allowing for the isolated study of PSII's water-splitting and oxygen-evolving activity.[4] However, concentrations above a certain threshold can strongly suppress O₂ evolution, an inhibitory effect that is likely caused by an excess of its oxidized form within the cell.[4]
Caption: Electron flow interception by 2,6-DCBQ in Photosystem II.
Role as a Disinfection By-product
Halobenzoquinones, including 2,6-DCBQ, are formed during water disinfection processes.[2][3] They are capable of generating reactive oxygen species (ROS), which can lead to oxidative damage to critical biomolecules like DNA and proteins in cells, contributing to their toxicity and carcinogenicity.[2][3]
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections describe protocols for the synthesis, purification, and characterization of 2,6-DCBQ.
Synthesis of 2,6-Dichloro-1,4-benzoquinone
This protocol is adapted from a general procedure for preparing chlorinated p-benzoquinones via the oxidation of a trichlorophenol precursor.[10]
Materials:
-
2,4,6-trichlorophenol
-
Methanol
-
5% Dilute Nitric Acid
-
Oxygen Gas
-
1000 mL and 2000 mL four-neck reaction flasks
-
Stirring apparatus
-
Gas inlet tube
Procedure:
-
In a 1000 mL four-neck reaction flask, dissolve 197.5 g of 2,4,6-trichlorophenol in 600 g of methanol. Stir until a homogenous solution is formed.
-
To a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.
-
Begin adding the dissolved 2,4,6-trichlorophenol solution from the first flask into the second flask containing the nitric acid.
-
Introduce oxygen gas into the reaction mixture at a pressure of 2 atm.
-
Maintain the reaction temperature at 20 °C while stirring vigorously.
-
Allow the reaction to proceed for 2 hours.
-
After the reaction is complete, collect the solid product by filtration.
-
The resulting solid is 2,6-Dichloro-1,4-benzoquinone. A typical yield is around 93.3%.[10]
Caption: Workflow for the synthesis and purification of 2,6-DCBQ.
Purification Methods
Purification of the crude product is essential to achieve the desired purity for analytical or biological studies.
Method 1: Recrystallization
-
Dissolve the crude 2,6-DCBQ product in a minimum amount of hot petroleum ether (boiling range 60-70 °C).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold petroleum ether and dry them under a vacuum.
Method 2: Sublimation
-
Place the crude 2,6-DCBQ in a sublimation apparatus.
-
Heat the apparatus to 41 °C under a vacuum of 17.6 mmHg.[2]
-
The purified 2,6-DCBQ will sublime and deposit as crystals on the cold finger of the apparatus.
-
Carefully collect the purified crystals from the cold finger.
Characterization: Melting Point Determination
This protocol describes the standard method for determining the melting point range of the purified product to assess its purity.
Apparatus:
-
Calibrated melting point apparatus
-
Capillary tubes (sealed at one end)
-
Purified 2,6-DCBQ sample
Procedure:
-
Load a small amount of the dry, purified 2,6-DCBQ crystals into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the temperature approaches the expected melting point (~120 °C).
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The recorded range (e.g., 122-124 °C) is the melting point. A narrow range indicates high purity.
Safety and Handling
2,6-Dichloro-1,4-benzoquinone is a hazardous chemical and requires careful handling.
-
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11] It may also be harmful if swallowed.[1]
-
Precautionary Statements:
-
Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[11][12]
-
Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
-
Personal Protective Equipment (PPE): Use of a dust mask (N95), safety glasses/goggles, and chemical-resistant gloves is mandatory.[11] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[12] The compound is reported to be hygroscopic.[2]
Conclusion
2,6-Dichloro-1,4-benzoquinone is a compound of dual character. It is an environmental contaminant of concern while also being a valuable tool for fundamental research in photosynthesis and electrochemistry. A thorough understanding of its chemical and physical properties, as detailed in this guide, is paramount for its safe handling and effective application in a laboratory setting. The provided data tables, visualizations, and experimental protocols offer a comprehensive resource for scientists and researchers working with this important quinone derivative.
References
- 1. echemi.com [echemi.com]
- 2. 2,6-DICHLORO-1,4-BENZOQUINONE CAS#: 697-91-6 [m.chemicalbook.com]
- 3. 2,6-DICHLORO-1,4-BENZOQUINONE | 697-91-6 [chemicalbook.com]
- 4. Action of 2,6-Dichloro-1,4-benzoquinone on the O2-Evolving Activity of Photosystem II in Chlamydomonas reinhardtii Cells with and without Cell Wall: Inhibitory Effect of Its Oxidized Form | MDPI [mdpi.com]
- 5. 2,6-Dichloro-1,4-benzoquinone, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. 2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | CID 12771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,6-DICHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
- 11. 2,6-Dichloro-1,4-benzoquinone 98 697-91-6 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
